1,4-Naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy-
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Overview
Description
2-(1H-Benzo[d]imidazol-1-yl)-3-hydroxynaphthalene-1,4-dione is a complex organic compound that features both benzimidazole and naphthoquinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-1-yl)-3-hydroxynaphthalene-1,4-dione typically involves the condensation of 1H-benzo[d]imidazole with 3-hydroxy-1,4-naphthoquinone. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol and dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and advanced purification techniques like chromatography and crystallization are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-1-yl)-3-hydroxynaphthalene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The naphthoquinone moiety can be reduced to form a dihydroxy derivative.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-Benzo[d]imidazol-1-yl)-3-hydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-1-yl)-3-hydroxynaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways: It may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
1H-Benzo[d]imidazole: A simpler analog with similar biological activities.
3-Hydroxy-1,4-naphthoquinone: Shares the naphthoquinone moiety and exhibits similar redox properties.
2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxynaphthalene-1,4-dione: A positional isomer with potentially different biological activities.
Uniqueness
2-(1H-Benzo[d]imidazol-1-yl)-3-hydroxynaphthalene-1,4-dione is unique due to its combined benzimidazole and naphthoquinone structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
185351-28-4 |
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Molecular Formula |
C17H10N2O3 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C17H10N2O3/c20-15-10-5-1-2-6-11(10)16(21)17(22)14(15)19-9-18-12-7-3-4-8-13(12)19/h1-9,20H |
InChI Key |
BBJFTHUWSVDQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)N3C=NC4=CC=CC=C43)O |
Origin of Product |
United States |
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